Lin28-let-7a antagonist 1

Lin28 let-7 Protein-RNA Interaction

Lin28-let-7a antagonist 1 (Compound 1632, C1632) is the first-in-class small-molecule inhibitor directly blocking Lin28 interaction with pre-let-7 microRNA (IC50 8 μM). It uniquely restores let-7 miRNA maturation, demonstrating on-target specificity in Lin28-expressing but not Lin28-deficient cells, and reducing cancer stem cell sphere formation. As the foundational chemical probe with an undefined binding site differing from CSD-binders like LI71 and ZKD-disruptors like TPEN, it serves as an irreplaceable benchmark and positive control for assay development. Every batch is accompanied by rigorous analytical documentation to ensure reproducibility in your critical studies.

Molecular Formula C31H29N5O7
Molecular Weight 583.6 g/mol
Cat. No. B2786529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLin28-let-7a antagonist 1
Molecular FormulaC31H29N5O7
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C
InChIInChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)
InChIKeyGBHKWXUSQTVIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lin28-let-7a Antagonist 1: Chemical Profile and Procurement Identification


Lin28-let-7a antagonist 1 (also designated as compound 1632 or C1632, CAS 108825-65-6) is a first-in-class small-molecule inhibitor of the oncogenic RNA-binding protein Lin28 [1]. It functions by directly blocking the interaction between Lin28 and pre-let-7 microRNA precursors, thereby restoring the maturation of the tumor-suppressive let-7 miRNA family [2]. This compound represents a foundational chemical probe in the Lin28/let-7 research axis and serves as a critical benchmark for the evaluation of next-generation inhibitors targeting this pathway [3].

Why Substituting Lin28-let-7a Antagonist 1 with Other In-Class Inhibitors Compromises Experimental Integrity


Despite a shared nominal target, Lin28 inhibitors exhibit fundamentally distinct binding mechanisms and functional outcomes, precluding simple interchangeability. The Lin28/let-7 axis is regulated by a bipartite protein-RNA interaction involving the cold shock domain (CSD) and zinc knuckle domain (ZKD) of Lin28 [1]. Inhibitors can be categorized as CSD-binders (e.g., LI71), ZKD-disruptors (e.g., the Zn2+ chelator TPEN), or compounds with undefined binding sites (e.g., C1632/Lin28-let-7a antagonist 1) [2]. Consequently, identical IC50 values in biochemical assays can translate to divergent cellular potency, off-target profiles, and downstream effects on let-7 target gene expression, rendering direct substitution invalid without rigorous parallel validation.

Lin28-let-7a Antagonist 1: Head-to-Head Quantitative Differentiation Against Key Comparators


Biochemical Potency in Direct Binding Assays: Lin28-let-7a Antagonist 1 vs. LI71

In direct binding assays, Lin28-let-7a antagonist 1 demonstrates an IC50 of 8 μM against the Lin28A/pre-let-7a-2 interaction [1]. In contrast, the comparator LI71, a CSD-domain binder, exhibits an IC50 of ~7 μM in a fluorescence polarization assay against the same interaction [2]. While numerically similar in biochemical potency, these two compounds operate through distinct mechanisms, as detailed in a subsequent evidence item.

Lin28 let-7 Protein-RNA Interaction Inhibitor Biochemical Assay

Mechanism of Action: Undefined Binding Site vs. Domain-Specific Inhibitors (LI71 and TPEN)

A critical differentiation factor lies in the defined mechanism of action. LI71 is known to competitively bind the cold shock domain (CSD) of Lin28, while TPEN chelates Zn2+ to disrupt the zinc knuckle domain (ZKD) [1]. In stark contrast, the precise binding site of Lin28-let-7a antagonist 1 on Lin28 remains unknown, classifying it as a non-CSD/ZKD inhibitor [2]. This mechanistic distinction has profound implications for selectivity and potential off-target effects.

Lin28 let-7 Mechanism of Action Cold Shock Domain Zinc Knuckle Domain

Cellular Selectivity: Differential let-7 Restoration in Lin28-Expressing vs. Non-Expressing Cells

Lin28-let-7a antagonist 1 demonstrates cellular target engagement selectivity. It increases mature let-7 levels in PA-1 cells, which express high levels of Lin28A, but does not affect let-7 levels in MCF7 cells, which rarely express Lin28 proteins [1]. This data provides direct evidence that the compound's cellular effect is dependent on the presence of its target protein, Lin28. This level of cellular selectivity data is not as well-documented for comparators like LI71 or TPEN in the same cell line pair.

Lin28 let-7 Cellular Assay Selectivity PA-1 cells MCF7 cells

Functional Consequence: Tumor-Sphere Formation Inhibition in Cancer Cell Models

Lin28-let-7a antagonist 1 has demonstrated functional efficacy in a disease-relevant model by reducing tumor-sphere formation in 22Rv1 (prostate cancer) and Huh7 (hepatocellular carcinoma) cell lines [1]. This functional outcome, indicative of impaired cancer stem cell self-renewal, has not been consistently reported for other Lin28 inhibitors like LI71 in these specific models. While KCB3602, a later-generation inhibitor, has shown similar effects [2], Lin28-let-7a antagonist 1 remains the foundational compound for this phenotype.

Lin28 let-7 Cancer Stem Cell Tumor-sphere Functional Assay

Recommended Application Scenarios for Lin28-let-7a Antagonist 1 Based on Quantitative Evidence


Reference Standard for Biochemical Assay Development Targeting the Lin28/pre-let-7 Interaction

Given its established IC50 of 8 μM in ELISA-based assays against Lin28A binding to pre-let-7a-2 [1], Lin28-let-7a antagonist 1 serves as an ideal reference compound for validating and benchmarking new high-throughput screening assays for this protein-RNA interaction. Its status as the first reported small-molecule inhibitor makes it a necessary positive control [2].

Specific Chemical Probe for Elucidating Lin28-Dependent Cellular Pathways

This compound is uniquely suited for studies requiring a Lin28-dependent effect. The demonstration that it increases let-7 levels in Lin28-expressing PA-1 cells but not in Lin28-deficient MCF7 cells confirms its on-target cellular activity [3]. Researchers investigating the role of Lin28 in differentiation, metabolism, or viral replication can use this compound to establish Lin28-dependence.

Functional Studies of Cancer Stem Cell (CSC) Biology

Researchers investigating the role of the Lin28/let-7 axis in maintaining cancer stem cell populations should prioritize this compound. It has been directly shown to reduce tumor-sphere formation in 22Rv1 and Huh7 cell lines, a functional hallmark of CSC self-renewal [2]. This phenotypic readout is directly linked to the restoration of let-7 tumor suppressor function.

Tool Compound for Investigating Off-Target Effects of Non-CSD/ZKD Inhibitors

Unlike LI71 (CSD-binder) and TPEN (ZKD-disruptor), the binding site of Lin28-let-7a antagonist 1 remains undefined [4]. This makes it an essential control compound in studies that aim to dissect the phenotypic consequences of inhibiting Lin28 through mechanisms other than direct domain competition or metal chelation.

Technical Documentation Hub

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